2,6-Pyridinedimethanol, 4-methoxy-

Vue d'ensemble

Description

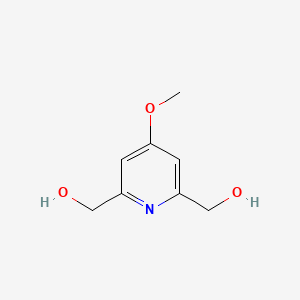

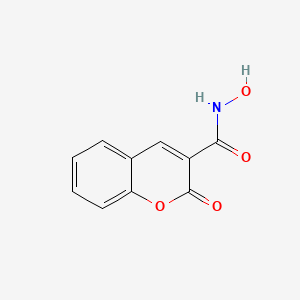

“2,6-Pyridinedimethanol, 4-methoxy-”, also known as “4-Methoxy-2,6-bis(pyridin-2-yl) methanol”, is an organic compound with the molecular formula C8H11NO3. It is used as a ligand to synthesize a variety of metal complexes and catalysts . It can also be used as a reactant to prepare Fe(III) complexes .

Synthesis Analysis

A preparation method of 2,6-Pyridinedimethanol has been described in a patent . The method involves oxidizing a raw material 2,6-dimethylpyridine using potassium permanganate to generate 2,6-pyridinedicarboxylic acid. This acid is then reduced by a sodium borohydride/iodine system to obtain 2,6-Pyridinedimethanol .

Molecular Structure Analysis

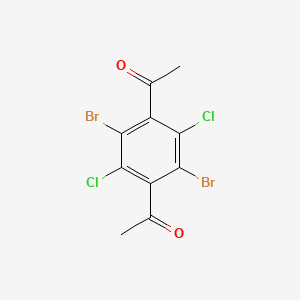

The molecular structure of 2,6-Pyridinedimethanol, 4-methoxy- is characterized by the presence of a pyridine ring with methoxy and hydroxymethyl substituents .

Chemical Reactions Analysis

2,6-Pyridinedimethanol can be used as a ligand to synthesize a variety of metal complexes . It can also be used as a reactant to prepare Fe(III) complexes .

Physical And Chemical Properties Analysis

2,6-Pyridinedimethanol has a molecular weight of 139.15 g/mol . It is a powder with a melting point of 112-114 °C . The compound is considered hazardous, causing skin irritation, serious eye damage, and may cause respiratory irritation .

Applications De Recherche Scientifique

Photovoltaic Properties

2,6-Pyridinedimethanol (Py-diOH) has been applied to the cathode interlayer in inverted polymer solar cells (PSCs), demonstrating enhanced power conversion efficiency. This use generates a favorable interface dipole at the cathode interface, significantly improving device performance, comparable to devices with ZnO as the electron collection layer (Youn Hwan Kim et al., 2017).

Molecular Structure and Ligand Synthesis

2,6-Pyridinedimethanol derivatives are instrumental in the synthesis of novel heterocyclic ligands. These ligands, such as 2,6-bis-(2′-hydroxyphenyl)pyridine, have unique molecular structures, characterized by specific orientations of phenyl rings and intramolecular hydrogen bonds, making them valuable in various chemical syntheses and studies (Artur M. S. Silva et al., 1997).

Magnetic Studies in Lanthanide Complexes

2,6-Pyridinedimethanol derivatives are used in synthesizing tetranuclear lanthanide(III) complexes with unique geometries. These complexes, with a seesaw topology, are formed through coordination of ligands and exhibit weak antiferromagnetic coupling, providing insights into magnetic properties and potential applications in materials science (Joydeb Goura et al., 2014).

Application in Organic Chemistry

4-Methoxy analogues of 2,3-pyridyne, such as 2,6-pyridinedimethanol, show enhanced dienophilicity, contributing to advancements in organic chemistry. They are used in lithiation and cycloaddition reactions, aiding in the synthesis of complex organic compounds (S. Connon & A. F. Hegarty, 2004).

Polymer Chemistry

In polymer chemistry, 2,6-pyridinedimethanol is used as a chain extender in synthesizing biodegradable polycaprolactone/polyurethanes. These polymers exhibit varying thermal resistance and mechanical properties, making them suitable for diverse applications in material sciences (Chi-Hui Tsou et al., 2013).

Corrosion Inhibition

Pyridine derivatives, including 2,6-pyridinedimethanol, are studied for their effectiveness in inhibiting corrosion in metals. These studies provide insights into the protective properties of these compounds in industrial applications (K. R. Ansari et al., 2015).

Catalysis

2,6-Pyridinedimethanol derivatives are employed in catalysis, such as in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate, showcasing their utility in enhancing catalytic reactions in organic chemistry (Xiaobing Liu et al., 2018).

Lanthanide Complexes for Dyes

Methoxy-substituted 2,6-di(1,8-naphthyridin-2-yl)pyridines are synthesized for use as building blocks in metal complex-based dyes. Their coordination behavior with ruthenium(II) center is studied, indicating potential applications in dye and pigment industries (Shunsuke Nakamura et al., 2019).

Safety And Hazards

2,6-Pyridinedimethanol is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Propriétés

IUPAC Name |

[6-(hydroxymethyl)-4-methoxypyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-12-8-2-6(4-10)9-7(3-8)5-11/h2-3,10-11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTQJYVOZRRCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445302 | |

| Record name | 2,6-Pyridinedimethanol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Pyridinedimethanol, 4-methoxy- | |

CAS RN |

89561-22-8 | |

| Record name | 2,6-Pyridinedimethanol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058389.png)

![N-[(3-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058390.png)

![Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester](/img/structure/B3058398.png)